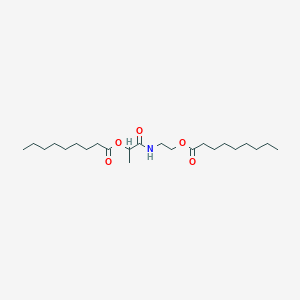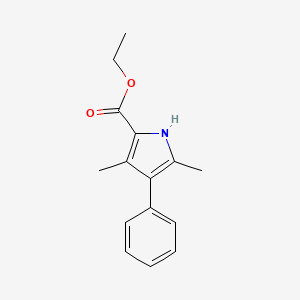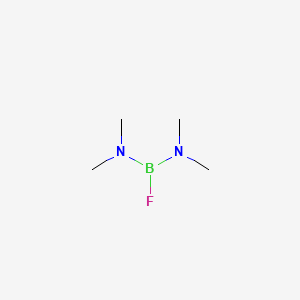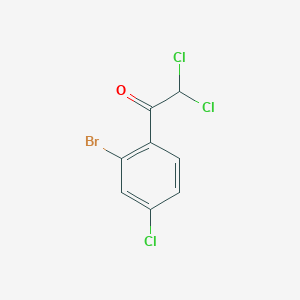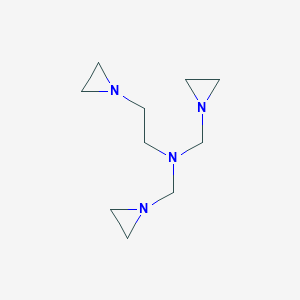![molecular formula C16H9NO2 B14745102 9H-Benzo[a]phenoxazin-9-one CAS No. 731-72-6](/img/structure/B14745102.png)
9H-Benzo[a]phenoxazin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Benzo[a]phenoxazin-9-one is a heterocyclic aromatic compound with the molecular formula C16H9NO2. It is known for its unique structural features, including multiple aromatic rings and a ketone group. This compound is part of the phenoxazine family and has garnered interest due to its diverse applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Benzo[a]phenoxazin-9-one typically involves the condensation of 2-aminophenol with 1,2-naphthoquinone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the phenoxazinone structure. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
化学反応の分析
Types of Reactions: 9H-Benzo[a]phenoxazin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted phenoxazinones, quinone derivatives, and reduced alcohol forms of the compound.
科学的研究の応用
9H-Benzo[a]phenoxazin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound serves as a fluorescent probe for studying cellular processes and imaging.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 9H-Benzo[a]phenoxazin-9-one involves its interaction with cellular components. In biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) that induce oxidative stress, leading to cell death. The molecular targets include DNA, enzymes involved in oxidative stress response, and cellular membranes.
類似化合物との比較
Phenoxazine: Shares a similar core structure but lacks the ketone group.
Phenothiazine: Contains a sulfur atom in place of the oxygen atom in phenoxazine.
Actinomycin D: A phenoxazine derivative with strong antitumor properties.
Uniqueness: 9H-Benzo[a]phenoxazin-9-one is unique due to its specific structural features, including the ketone group and multiple aromatic rings, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds.
特性
CAS番号 |
731-72-6 |
|---|---|
分子式 |
C16H9NO2 |
分子量 |
247.25 g/mol |
IUPAC名 |
benzo[a]phenoxazin-9-one |
InChI |
InChI=1S/C16H9NO2/c18-11-6-7-13-15(9-11)19-14-8-5-10-3-1-2-4-12(10)16(14)17-13/h1-9H |
InChIキー |
RMJRBXUMWKRUFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C=CC(=O)C=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)


![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)
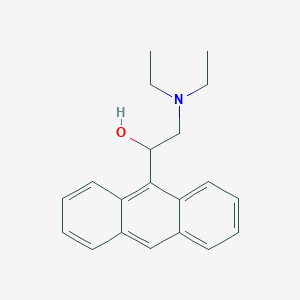

![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)

